molecular formula C12H8BrN7O B3014006 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide CAS No. 1428350-27-9

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide

Cat. No.: B3014006
CAS No.: 1428350-27-9
M. Wt: 346.148
InChI Key: QISMTJXPFMFCIB-UHFFFAOYSA-N
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Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide: is a heterocyclic compound that features a triazole ring fused with a pyrimidine ring and a bromonicotinamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes scaling up the reaction volumes, using continuous flow reactors, and employing purification techniques like recrystallization and chromatography to isolate the desired product .

Mechanism of Action

Comparison with Similar Compounds

  • N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-chloronicotinamide
  • N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-fluoronicotinamide

Uniqueness: The presence of the bromine atom in N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide can influence its reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger size and different electronic properties can lead to variations in how the compound interacts with biological targets and undergoes chemical reactions .

Properties

IUPAC Name

5-bromo-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN7O/c13-9-1-8(3-14-4-9)12(21)19-10-2-11(17-6-16-10)20-7-15-5-18-20/h1-7H,(H,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISMTJXPFMFCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NC2=CC(=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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